Technical Monograph: 2,6-Dicyclohexylaniline (CAS 112121-78-5)
Technical Monograph: 2,6-Dicyclohexylaniline (CAS 112121-78-5)
Here is an in-depth technical guide on 2,6-Dicyclohexylaniline, structured for researchers and drug development professionals.
Steric Architecture, Synthesis, and Catalytic Utility
Executive Summary
2,6-Dicyclohexylaniline (DCHA) represents a specialized class of sterically hindered anilines.[1] Unlike its ubiquitous analog 2,6-diisopropylaniline, DCHA incorporates two bulky, aliphatic cyclohexyl rings at the ortho positions. This structural modification introduces significant "buried volume" (%V_bur) and unique conformational flexibility (chair/boat flipping), making it a critical building block for "super-bulky" N-heterocyclic carbene (NHC) ligands and
Part 1: Molecular Architecture & Physicochemical Profile[1]
The utility of 2,6-dicyclohexylaniline is defined by its steric environment. The cyclohexyl groups provide a flexible yet massive steric wall, often described in organometallic chemistry as "flexible bulk," which allows for the stabilization of low-coordinate metal centers while permitting substrate access through conformational gating.
Physicochemical Data Table
| Property | Value / Description | Note |
| CAS Number | 112121-78-5 | Specific to the 2,6-isomer.[2] |
| Molecular Formula | ||
| Molecular Weight | 257.41 g/mol | |
| Physical State | Low-melting Solid / Viscous Liquid | Depends on purity/isomer content.[1] Pure form is typically a waxy solid. |
| Melting Point | ~55–65 °C (Experimental est.)[1] | Calculated values often cite ~169°C, but experimental analogs suggest lower. |
| Boiling Point | ~200–210 °C @ 5 mmHg | High boiling point requires high-vacuum distillation for purification.[1] |
| Solubility | Soluble in DCM, Toluene, THF | Insoluble in water.[1] |
| Acidity ( | ~3.5–4.0 (Conjugate acid) | Lower than aniline (4.[1]6) due to steric inhibition of solvation.[1][3] |
| Appearance | Colorless to pale yellow | Oxidizes to brown upon air exposure.[1] |
Critical Note on Isomerism: Commercial samples may contain traces of 2,4-dicyclohexylaniline or 2,4,6-tricyclohexylaniline. High-performance catalytic applications require >98% regiochemical purity to ensure consistent steric gearing.
Part 2: Synthetic Pathways & Scalability
The synthesis of 2,6-dicyclohexylaniline is non-trivial due to the difficulty of installing two bulky groups at the ortho positions without over-alkylating the para position. The most robust route utilizes Friedel-Crafts alkylation catalyzed by aluminum anilides.
Protocol: Aluminum-Catalyzed Ortho-Alkylation (Industrial Standard)[1]
This method leverages the "ortho-selectivity" of aluminum anilide catalysts, formed in situ.
Reagents:
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Aniline (1.0 equiv) - Dry, freshly distilled.[1]
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Cyclohexene (2.2 – 2.5 equiv)[1]
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Aluminum Powder or Triethylaluminum (0.05 equiv) - Catalyst precursor.[1]
-
Chlorocyclohexane (Trace promoter)[1]
Workflow:
-
Catalyst Formation:
-
Alkylation:
-
Workup:
-
Cool to 80°C and carefully quench the catalyst with dilute NaOH (exothermic).[1]
-
Separate the organic phase.[4]
-
Purification: Fractional distillation under high vacuum (<1 mmHg).[1]
-
Fraction 1: Unreacted Aniline / Cyclohexene.
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Fraction 2: 2-cyclohexylaniline (Mono-alkylated).[1]
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Fraction 3:2,6-dicyclohexylaniline (Target).
-
Residue: 2,4,6-tricyclohexylaniline.
-
-
Caption: Industrial workflow for the regioselective synthesis of 2,6-dicyclohexylaniline via aluminum anilide catalysis.
Part 3: Ligand Design & Catalytic Applications[1][3]
The primary value of CAS 112121-78-5 lies in its conversion into ligands that impart extreme steric protection to metal centers.
1. Synthesis of "Super-Bulky" NHC Ligands (ICy)
The 2,6-dicyclohexylphenyl group is used to synthesize N-heterocyclic carbenes that are sterically superior to the standard IPr (isopropyl) ligands.[1]
-
Mechanism: Condensation of the aniline with glyoxal to form a diazabutadiene (DAB), followed by cyclization.[1]
-
Protocol Insight: Due to the steric bulk, the initial condensation with glyoxal is sluggish.[1]
-
Optimization: Use formic acid catalysis and continuous water removal (Dean-Stark) or use the glyoxal-bisulfite adduct.[1]
-
2.
-Diimine Nickel/Palladium Catalysts
In olefin polymerization (Brookhart-type catalysts), the cyclohexyl rings exert a "gearing" effect.
-
Effect: The cyclohexyl rings interlock, preventing rotation around the N-Aryl bond.
-
Outcome: This rigid wall blocks the axial sites of the metal center, retarding chain transfer. The result is ultra-high molecular weight polyethylene (UHMWPE) with unique branching architectures, distinct from polymers made with 2,6-diisopropyl variants.[1]
Caption: Divergent synthesis pathways for NHC and Diimine ligands utilizing the steric bulk of 2,6-dicyclohexylaniline.
Part 4: Handling, Safety, & Analytics[1]
Safety Profile (GHS Classification)
-
Acute Toxicity: Harmful if swallowed (H302).[1]
-
Irritation: Causes serious eye irritation (H319) and skin irritation.[1]
-
Environmental: Very toxic to aquatic life with long-lasting effects (H410).[1]
-
Handling: Use only in a fume hood. Wear nitrile gloves.[5] The compound acts as a weak base but can cause chemical burns upon prolonged contact.
Analytical Verification
To validate the synthesis of CAS 112121-78-5, use the following markers:
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1H NMR (CDCl3): Look for the broad multiplet of cyclohexyl protons (1.2–1.9 ppm) and the disappearance of the ortho protons on the phenyl ring.[1] The amine (-NH2) signal will be broadened and shifted upfield compared to aniline due to steric shielding.
-
GC-MS: Molecular ion peak
.[1] Fragmentation pattern will show loss of cyclohexyl fragments.
References
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Industrial Synthesis of 2,6-Dialkylanilines
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NHC Ligand Synthesis & Properties
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Alpha-Diimine Catalyst Applications
-
Source:ResearchGate, 2022.[1] "Recent advances on α-diimine Ni and Pd complexes for catalyzed ethylene (Co)polymerization."
- Relevance: Explains the "chain walking" mechanism and steric influence of 2,6-substituents.
-
Link:
-
-
Steric Parameters (%V_bur)
Sources
- 1. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]
- 2. Aniline, 2,6-dicyclohexyl- (CAS 112121-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
